Sulfide, 2-chloroethyl isopropyl
Description
Contextualization within Halogenated Organosulfur Compounds and Related Chemical Species
Organosulfur compounds are a broad class of chemical substances characterized by the presence of at least one carbon-sulfur bond. This group is remarkably diverse, encompassing compounds with a wide array of chemical properties and biological effects. frontiersin.org On one end of the spectrum are naturally occurring, beneficial organosulfur compounds found in foods like garlic and onions, which are studied for their anti-inflammatory and cardiovascular-protective properties. nih.govumn.edu
At the other end of the spectrum are halogenated organosulfur compounds, which include a carbon-halogen bond in addition to the carbon-sulfur bond. This category includes some of the most potent cytotoxic and vesicant (blister-causing) agents known. The most prominent member of this family is bis(2-chloroethyl) sulfide (B99878), commonly known as sulfur mustard or mustard gas. wikipedia.org Sulfur mustard is a highly toxic chemical warfare agent first used in World War I. wikipedia.orgnih.gov
Sulfide, 2-chloroethyl isopropyl belongs to a subgroup known as "half mustards." These compounds, such as its close analogue 2-chloroethyl ethyl sulfide (CEES), are monofunctional, meaning they have only one chloroethyl group attached to the sulfur atom, in contrast to the bifunctional nature of sulfur mustard. sigmaaldrich.comwikipedia.org This structural difference reduces their toxicity compared to sulfur mustard, making them safer to handle in a laboratory setting while retaining key chemical properties. brieflands.combrieflands.com The study of 2-chloroethyl isopropyl sulfide is therefore situated within the broader scientific investigation of halogenated organosulfur compounds, specifically those related to sulfur mustard.
Rationale for Academic Investigation of this compound
The primary impetus for academic research on 2-chloroethyl isopropyl sulfide is its use as a simulant or analogue for the chemical warfare agent, sulfur mustard. brieflands.comlookchem.com Due to the extreme toxicity and stringent regulations surrounding sulfur mustard, researchers widely employ less toxic analogues like 2-chloroethyl ethyl sulfide (CEES) and 2-chloroethyl isopropyl sulfide to investigate the mechanisms of vesicant-induced injury and to develop effective medical countermeasures. brieflands.combrieflands.com
These simulants share critical chemical characteristics with sulfur mustard. They are oily, hydrophobic liquids that can be dispersed as aerosols or vapors. brieflands.com Crucially, when dissolved in aqueous environments, they form unstable but highly reactive cyclic sulfonium (B1226848) ions. brieflands.comresearchgate.net These ions are potent alkylating agents that can react with essential biological macromolecules like DNA and proteins, leading to cellular damage and the inflammatory responses characteristic of mustard agent exposure. brieflands.comacs.org
By studying the interactions of 2-chloroethyl isopropyl sulfide and similar analogues with biological systems, such as human keratinocyte cells, scientists can elucidate the complex signaling pathways involved in vesicant-induced toxicity. acs.org This research is fundamental to identifying and testing potential neutralizing agents and therapeutic interventions that could mitigate the devastating effects of exposure to sulfur mustard. acs.org
Historical Overview of Research Trends in Chloroethyl Sulfides
The history of research into chloroethyl sulfides is inextricably linked to the history of chemical warfare. The parent compound, bis(2-chloroethyl) sulfide, was first synthesized in the mid-19th century. In 1860, Albert Niemann described its blister-forming properties, and in 1886, Viktor Meyer developed a more efficient synthesis method that produced a purer, and therefore more potent, product. wikipedia.org
The agent, dubbed "mustard gas," was first deployed as a chemical weapon on a large scale in 1917 during World War I near Ypres, Belgium. wikipedia.orgnih.gov Its devastating effects spurred significant research programs in the United States and Europe, aimed at understanding its pathological effects, particularly on the skin and respiratory tract, and developing protective measures. nih.gov
Following the World Wars and the establishment of the Chemical Weapons Convention, which heavily restricts the production and use of sulfur mustard, research shifted. wikipedia.orglookchem.com The focus moved towards understanding its long-term health effects and developing antidotes. This created a need for safer laboratory practices, leading to the widespread adoption of less toxic analogues like 2-chloroethyl ethyl sulfide (CEES) and 2-chloroethyl isopropyl sulfide for research purposes. brieflands.combrieflands.com Modern research trends focus on the molecular toxicology of these simulants, their degradation pathways, and the screening of novel scavenger molecules and anti-inflammatory compounds to counteract their effects. researchgate.netacs.orgresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 4303-41-7 |
| Molecular Formula | C5H11ClS |
| Molecular Weight | 138.66 g/mol |
| Boiling Point | 170.9°C at 760 mmHg |
| Density | 1.013 g/cm³ |
| Flash Point | 63.3°C |
| Refractive Index | 1.467 |
| Vapor Pressure | 1.91 mmHg at 25°C |
Data sourced from LookChem. lookchem.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C5H11ClS |
| Bis(2-chloroethyl) sulfide (Sulfur Mustard) | C4H8Cl2S |
| 2-Chloroethyl ethyl sulfide (CEES) | C4H9ClS |
| Sulfide, 2-chloroethyl n-propyl | C5H11ClS |
| Thiodiglycol | C4H10O2S |
| Chloroethanol | C2H5ClO |
| Phosphorus trichloride | PCl3 |
| Sulfur dichloride | SCl2 |
| Ethylene (B1197577) | C2H4 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroethylsulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClS/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPOBTZBOWUIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195645 | |
| Record name | Sulfide, 2-chloroethyl isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4303-41-7 | |
| Record name | Sulfide, 2-chloroethyl isopropyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004303417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfide, 2-chloroethyl isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Engineering for Sulfide, 2 Chloroethyl Isopropyl
Established Synthesis Routes and Chemical Precursors
The synthesis of 2-chloroethyl isopropyl sulfide (B99878), while not extensively detailed in publicly available literature, can be inferred from established methods for analogous thioethers. A prominent pathway involves the nucleophilic substitution of a suitable precursor, typically 2-(isopropylthio)ethanol, with a chlorinating agent.
Exploration of Reported Synthesis Pathways
A common and effective method for the preparation of 2-chloroethyl alkyl sulfides is the chlorination of the corresponding 2-hydroxyethyl alkyl sulfide. One well-documented approach for a similar compound, 2-chloroethyl isobutyl sulfide, involves the reaction of 2-(tert-butylthio)ethanol (B1329518) with methanesulfonyl chloride in the presence of a base like triethylamine. chemicalbook.com This reaction proceeds through the formation of a mesylate intermediate, which is then displaced by the chloride ion.
Another potential pathway involves the direct reaction of isopropyl mercaptan with 2-chloroethanol (B45725) under basic conditions. However, this route can be complicated by the potential for the formation of byproducts. A more controlled approach is the reaction of sodium isopropyl thiolate with 2-chloroethanol.
A third route, analogous to the synthesis of 2-chloroethyl propyl ether, would employ thionyl chloride as the chlorinating agent for 2-(isopropylthio)ethanol. google.com This method is often advantageous due to the gaseous nature of the byproducts (sulfur dioxide and hydrogen chloride), which can simplify purification.
Analysis of Precursor Utilization and Selectivity
The choice of precursors significantly impacts the efficiency and selectivity of the synthesis.
Sulfur Source: Isopropyl mercaptan or its corresponding thiolate is the primary precursor for introducing the isopropylthio group. The use of the pre-formed thiolate can enhance selectivity and reduce side reactions.
Chloroethyl Source: 2-Chloroethanol is a common and readily available precursor for the chloroethyl moiety. Alternatively, ethylene (B1197577) oxide can be reacted with isopropyl mercaptan to form 2-(isopropylthio)ethanol, which is then chlorinated.
Chlorinating Agent: The choice of chlorinating agent is critical for yield and purity.
Thionyl Chloride: Offers a clean reaction with gaseous byproducts. google.com
Methanesulfonyl Chloride/Triethylamine: A mild and effective system for converting the hydroxyl group to a good leaving group for subsequent nucleophilic attack by chloride. chemicalbook.com
Phosphorus Trichloride: Can also be used for the chlorination of the corresponding alcohol. wikipedia.org
The selectivity of these reactions is generally high, with the primary challenge being the prevention of over-alkylation or the formation of dithioether byproducts, especially when starting from the thiol and a dihaloethane.
| Precursor 1 | Precursor 2 | Reagent/Catalyst | Product | Reference |
| 2-(tert-butylthio)ethanol | Methanesulfonyl chloride | Triethylamine | 2-Chloroethyl isobutyl sulfide | chemicalbook.com |
| 2-n-propoxyethanol | Thionyl chloride | 4-dimethylaminopyridine | 2-Chloroethyl propyl ether | google.com |
| Thiodiglycol | Phosphorus trichloride | Bis(2-chloroethyl)sulfide | wikipedia.org |
Advanced Synthetic Approaches and Novel Methodologies
Recent advances in organic synthesis offer opportunities to improve the preparation of 2-chloroethyl isopropyl sulfide in terms of efficiency, environmental impact, and potentially, stereochemical control.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and energy consumption. Modern approaches to reaction optimization often employ high-throughput screening and statistical methods like Design of Experiments (DoE). rsc.orgsemanticscholar.org For the synthesis of 2-chloroethyl isopropyl sulfide, key parameters to optimize would include:
Temperature: Balancing reaction rate with the potential for side reactions.
Reaction Time: Ensuring complete conversion without product degradation.
Stoichiometry of Reagents: Using the optimal ratio of the chlorinating agent and base to the alcohol precursor.
Solvent: Selecting a solvent that provides good solubility for the reactants and facilitates the desired reaction pathway. Dichloromethane (B109758) is a commonly used solvent for these types of reactions. chemicalbook.com
Automated reaction platforms combined with analytical techniques such as HPLC or GC-MS can enable rapid screening of a wide range of conditions to identify the optimal set of parameters. nih.govresearchgate.net
Development of Environmentally Benign Synthetic Procedures
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of 2-chloroethyl isopropyl sulfide, several strategies can be employed:
Atom Economy: Choosing reaction pathways that maximize the incorporation of atoms from the reactants into the final product. The use of thionyl chloride, where the byproducts are gaseous, is an example of a more atom-economical approach compared to methods that generate solid or liquid waste. google.com
Safer Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). mdpi.com
Catalytic Methods: Developing catalytic versions of the chlorination reaction would reduce the need for stoichiometric reagents. While not yet reported for this specific transformation, research into catalytic C-S bond formation is an active area. organic-chemistry.org
Waste Reduction: Designing processes that minimize or eliminate the production of hazardous waste. For instance, a process that avoids the use of a large excess of reagents and allows for the recycling of the solvent would be considered more environmentally benign. organic-chemistry.orgpatsnap.com
| Green Chemistry Principle | Application to Synthesis of Sulfide, 2-chloroethyl isopropyl |
| Prevention | Design synthesis to minimize waste. |
| Atom Economy | Utilize reactions like addition over substitution where possible. |
| Less Hazardous Chemical Syntheses | Employ less toxic reagents and solvents. |
| Designing Safer Chemicals | While the target molecule is defined, the synthesis should minimize exposure risks. |
| Safer Solvents and Auxiliaries | Replace halogenated solvents with greener alternatives. |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure if possible. |
| Use of Renewable Feedstocks | Explore bio-based sources for precursors if feasible. |
| Reduce Derivatives | Avoid unnecessary protection/deprotection steps. |
| Catalysis | Develop catalytic methods to replace stoichiometric reagents. |
| Design for Degradation | Not directly applicable to synthesis, but relevant to the product lifecycle. |
| Real-time analysis for Pollution Prevention | Monitor reactions to prevent byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of accidents. |
Stereoselective Synthesis and Enantiomeric Resolution (if applicable)
The molecule "this compound" is chiral at the carbon atom of the isopropyl group if the two methyl groups are considered distinct (e.g., through isotopic labeling), but it is typically considered achiral. However, the principles of stereoselective synthesis are highly relevant for the broader class of chiral sulfides, which are important in medicinal chemistry and materials science.
Should a chiral analog of 2-chloroethyl isopropyl sulfide be desired, several modern synthetic strategies could be adapted:
Asymmetric Sulfenylation: The enantioselective addition of a sulfur nucleophile to a prochiral electrophile.
Kinetic Resolution: The selective reaction of one enantiomer of a racemic precursor, leaving the other enantiomer unreacted.
Chiral Ligand-Mediated Catalysis: The use of chiral metal complexes to catalyze the formation of the C-S bond with high enantioselectivity.
For instance, the use of chiral catalysts in the reaction of thiols with alkenes or alkyl halides has been shown to produce chiral sulfides with high enantiomeric excess. While specific methods for the stereoselective synthesis of 2-chloroethyl isopropyl sulfide have not been reported, the extensive research in the field of asymmetric catalysis for C-S bond formation provides a strong foundation for developing such a route if needed.
Chemical Reactivity and Mechanistic Investigations of Sulfide, 2 Chloroethyl Isopropyl
Nucleophilic Reaction Pathways of Sulfide (B99878), 2-chloroethyl isopropyl
The presence of a sulfur atom and a chlorine atom on adjacent carbons in 2-chloroethyl isopropyl sulfide gives rise to unique nucleophilic reactivity. This includes both intramolecular and intermolecular processes.
Intramolecular Cyclization and Episulfonium Ion Formation
A key feature of the reactivity of 2-chloroethyl isopropyl sulfide is its ability to undergo intramolecular cyclization. The sulfur atom, acting as an internal nucleophile, can attack the carbon atom bearing the chlorine, displacing the chloride ion and forming a strained, three-membered cyclic intermediate known as an episulfonium ion. researchgate.net This process is an example of neighboring group participation, where the sulfur atom facilitates the departure of the leaving group.
The formation of the highly reactive episulfonium ion is a critical step that significantly influences the subsequent chemical transformations of the parent compound. researchgate.net This intermediate is a potent electrophile, readily attacked by various nucleophiles.
Intermolecular Nucleophilic Attack and Substitution Reactions
In addition to intramolecular cyclization, 2-chloroethyl isopropyl sulfide can also undergo direct intermolecular nucleophilic attack. In this pathway, an external nucleophile attacks the carbon atom bonded to the chlorine, leading to a direct substitution of the chloride ion. This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comorganic-chemistry.orgyoutube.com
The competition between the intramolecular (episulfonium ion formation) and intermolecular (direct SN2 attack) pathways is influenced by several factors, including the nature of the nucleophile and the reaction conditions. Strong nucleophiles may favor direct intermolecular attack, while conditions that promote the departure of the chloride leaving group can facilitate the formation of the episulfonium ion. nih.govyoutube.com
| Reaction Pathway | Description | Key Intermediate/Transition State | Governing Factors |
|---|---|---|---|
| Intramolecular Cyclization | The sulfur atom acts as an internal nucleophile, displacing the chloride ion. | Episulfonium ion | Leaving group ability, solvent polarity |
| Intermolecular Nucleophilic Substitution (SN2) | An external nucleophile directly attacks the carbon bearing the chlorine atom. | Trigonal bipyramidal transition state | Nucleophile strength and concentration, steric hindrance |
Oxidative Transformation Mechanisms of Sulfide, 2-chloroethyl isopropyl
The sulfur atom in 2-chloroethyl isopropyl sulfide is susceptible to oxidation, leading to the formation of sulfoxide (B87167) and sulfone derivatives. These oxidized products have different chemical and physical properties compared to the parent sulfide.
Formation of Sulfoxide and Sulfone Derivatives
The oxidation of 2-chloroethyl isopropyl sulfide proceeds in a stepwise manner. The initial oxidation product is 2-chloroethyl isopropyl sulfoxide. acsgcipr.org This reaction involves the addition of one oxygen atom to the sulfur atom. Further oxidation of the sulfoxide results in the formation of 2-chloroethyl isopropyl sulfone, where a second oxygen atom is added to the sulfur. acsgcipr.orgorganic-chemistry.org
The selective synthesis of either the sulfoxide or the sulfone can often be achieved by careful control of the reaction conditions, such as the stoichiometry of the oxidant and the reaction temperature. acsgcipr.orgmdpi.com
Role of Specific Oxidants (e.g., H2O2, Singlet Oxygen) and Catalysts
Various oxidizing agents can be employed to convert 2-chloroethyl isopropyl sulfide to its oxidized derivatives.
Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. organic-chemistry.org The oxidation of sulfides with H₂O₂ can be catalyzed by various species, including acids and metal complexes. researchgate.net For example, the oxidation of thioanisole (B89551) to its sulfone with H₂O₂ is effectively promoted by the presence of acetic acid and a solid acid catalyst like Amberlyst 15. researchgate.net In some systems, the selectivity for sulfoxide versus sulfone can be controlled by adjusting the reaction temperature and the amount of H₂O₂ used. mdpi.com
Singlet oxygen (¹O₂) is a highly reactive, electronically excited state of molecular oxygen. nih.gov It can be generated through photochemical processes or by chemical reactions, such as the disproportionation of hydrogen peroxide, often catalyzed by molybdate (B1676688) ions. researchgate.netrsc.org Singlet oxygen is known to react with sulfides to produce sulfoxides. nih.gov The generation of singlet oxygen from the reaction of H₂O₂ with hypochlorite (B82951) is another method that can be used for sulfide oxidation. nih.gov
Redox Chemistry and Oxidation State Changes of the Sulfur Moiety
The sulfur atom in 2-chloroethyl isopropyl sulfide is susceptible to oxidation, a reaction that can alter its properties. Oxidation of the sulfur moiety can be achieved using various oxidizing agents. For instance, vanadium-doped acid prepared mesoporous spheres (V-APMS) have been studied as a heterogeneous catalyst for the oxidation of the related compound 2-chloroethyl ethyl sulfide (CEES) using tert-butyl hydroperoxide as the oxidant. rti.org In this process, the sulfur atom is oxidized, leading to the formation of a sulfoxide. unc.edu
The mechanism of this oxidation can vary depending on the nature of the catalyst. With low vanadium loadings, where the vanadium oxide is well-dispersed, the reaction mechanism appears to differ from that with higher loadings that result in the formation of crystalline V2O5. rti.org This suggests that the dispersion and nature of the catalytic species play a crucial role in the oxidation pathway. The oxidation of the sulfur to a sulfoxide renders the compound non-vesicant, a key aspect in decontamination processes. unc.edu
Degradation Kinetics and Mechanisms of this compound
The degradation of 2-chloroethyl isopropyl sulfide can proceed through several pathways, primarily hydrolysis and thermal decomposition. Understanding the kinetics and mechanisms of these processes is vital for predicting its environmental fate and developing effective decontamination strategies.
Hydrolysis is a primary degradation route for 2-chloroethyl isopropyl sulfide in aqueous environments. The reaction involves the cleavage of the carbon-chlorine bond, facilitated by the neighboring sulfur atom.
The presence of ionic species can have a notable effect on the hydrolysis of 2-chloroethyl sulfides. In the case of 2-chloroethyl ethyl sulfide, the addition of excess chloride ions was found to cause unexpected changes in the reaction mechanism. nih.gov This suggests that the chloride ion, a product of the hydrolysis, can participate in the reaction pathway, potentially leading to deviations from simple first-order kinetics. nih.gov While the specific effects of metal cations on the hydrolysis of 2-chloroethyl isopropyl sulfide are not detailed in the provided results, it is known that the hydrolysis of related compounds can be studied in the presence of various salts, and the nature of the ionic medium can influence the reaction. nih.gov
A key feature of the hydrolysis of 2-chloroethyl sulfides is the formation of a transient, cyclic sulfonium (B1226848) ion intermediate. unc.edu This occurs through an intramolecular cyclization where the sulfur atom attacks the carbon bearing the chlorine atom, displacing the chloride ion. researchgate.net This episulfonium cation is highly reactive. researchgate.net
When subjected to high temperatures, 2-chloroethyl isopropyl sulfide undergoes thermal decomposition. Upon heating to decomposition, it is expected to emit toxic fumes of hydrogen chloride and sulfur oxides. nih.gov Studies on the thermal decomposition of the related compound, 2-chloroethyl vinyl ether, have shown that it decomposes into olefins and acetaldehyde. rsc.org While a direct study on 2-chloroethyl isopropyl sulfide is not detailed, the decomposition of its analogue, bis(2-chloroethyl) sulfide (sulfur mustard), at temperatures between 300 and 500°C yields major products such as vinyl chloride and ethylene (B1197577). researchgate.net The decomposition of 2-chloroethyl ethyl sulfide can also lead to the formation of 1,4-dithiane (B1222100) via dimeric sulfonium ions. nih.govnih.gov
Table of Thermal Decomposition Products of Related Compounds
| Precursor Compound | Decomposition Temperature (°C) | Major Products Identified |
| bis(2-chloroethyl) sulfide | 300 - 500 | Vinyl chloride, Ethylene researchgate.net |
| 2-chloroethyl ethyl sulfide | Ambient (storage) | 1,4-Dithiane nih.gov |
| 2-chloroethyl vinyl ether | 353 - 424 | Olefins, Acetaldehyde rsc.org |
Photolytic Degradation Processes
The decomposition of 2-chloroethyl isopropyl sulfide and its analogs can be initiated by the absorption of light energy, leading to a series of chemical transformations.
Exposure to ultraviolet (UV) radiation can induce the photolysis of chloroethyl sulfides. The primary photochemical event is typically the cleavage of the carbon-sulfur (C-S) or carbon-chlorine (C-Cl) bonds, which are the weakest bonds in the molecule. This homolytic cleavage generates highly reactive radical species. For instance, studies using electron paramagnetic resonance (EPR) spectroscopy with spin trapping agents like α-phenyl-N-tert-butylnitrone (PBN) have been employed to detect the formation of radical adducts during the reaction of chloroethyl sulfides, confirming the generation of these transient species. nih.gov
The degradation process proceeds through these radical intermediates, which can then participate in a variety of subsequent reactions, including elimination, substitution, and oxidation, leading to a range of degradation products. technion.ac.il The photolysis of the related simulant 2-phenethyl-2-chloroethyl sulfide (PECES) under UV light was found to produce volatile products such as styrene (B11656) and benzaldehyde, indicating that C-S bond cleavage is a primary degradation pathway. technion.ac.ilnih.gov
The degradation of chloroethyl sulfides can be significantly accelerated in the presence of semiconductor photocatalysts, such as titanium dioxide (TiO₂), under UV irradiation. nih.gov This process is generally more efficient than photolysis alone and can lead to complete mineralization of the compound to benign products like carbon dioxide and sulfuric acid. technion.ac.ilnih.gov
When a semiconductor like TiO₂ absorbs a photon with energy greater than its bandgap, an electron-hole pair is generated. These charge carriers migrate to the catalyst surface and initiate redox reactions. The holes (h⁺) can directly oxidize the adsorbed sulfide molecule or react with water to form hydroxyl radicals (•OH), which are powerful oxidizing agents. The electrons (e⁻) can react with oxygen to form superoxide (B77818) radicals (•O₂⁻).
The photocatalytic oxidation of 2-chloroethyl ethyl sulfide (2-CEES) and its analogs on TiO₂ surfaces has been shown to proceed via several pathways: ijnnonline.net
Oxidation of the Sulfur Atom: The sulfur atom is oxidized to form sulfoxide and subsequently sulfone derivatives.
Cleavage of the C-S Bond: This leads to the formation of various smaller organic fragments. technion.ac.ilnih.gov
Hydrolysis and Elimination Reactions: Surface-catalyzed reactions can yield products such as (2-hydroxyethyl) phenyl sulfide and vinyl phenyl sulfide from 2-CEPS. ijnnonline.net
The efficiency of photocatalytic degradation is influenced by the crystalline phase of the TiO₂, with mixtures of anatase and rutile often showing higher activity than the pure phases due to improved charge-carrier separation. ijnnonline.net
Table 1: Summary of Photocatalytic Degradation Findings for Chloroethyl Sulfide Simulants
| Simulant | Catalyst | Light Source | Major Products/Observations | Reference |
|---|---|---|---|---|
| 2-phenethyl-2-chloroethyl sulfide (PECES) | TiO₂ | Mercury Lamp (λ > 300 nm) | Styrene, Benzaldehyde, Sulfuric Acid; Complete mineralization achieved. | technion.ac.ilnih.gov |
| 2-chloroethyl phenyl sulfide (CEPS) | TiO₂ (Anatase/Rutile) | UV | (2-hydroxyethyl) phenyl sulfide, (2-ethoxyethyl) phenyl sulfide, Vinyl phenyl sulfide. | ijnnonline.net |
| 2-chloroethyl phenyl sulfide (CEPS) | Au/TiO₂/Ti | UVC (200–290 nm) | Phenyl vinyl sulfide, Hydroxyethyl phenyl sulfide. | nih.gov |
Surface Chemistry and Adsorption Phenomena of this compound
The interaction of 2-chloroethyl isopropyl sulfide with various surfaces is the critical first step governing its environmental fate, detection, and decontamination. Adsorption mechanisms and subsequent surface-catalyzed reactions are key areas of investigation.
The adsorption of chloroethyl sulfides is dictated by the physicochemical properties of both the molecule and the substrate surface.
Silica (B1680970) (SiO₂): On hydroxylated silica surfaces, 2-CEES adsorbs via hydrogen bonding between the surface silanol (B1196071) (Si-OH) groups and the molecule's two polar functional groups: the thioether sulfur and the chloro moiety. acs.org Studies using infrared spectroscopy and temperature-programmed desorption indicate that the molecule can bond through either group, with a desorption activation energy of approximately 43 kJ/mol. acs.org This energy is attributed to both strong hydrogen bonding and other non-bonding interactions. acs.org
Metal Oxides (e.g., Al₂O₃, TiO₂): Adsorption on metal oxides like alumina (B75360) (Al₂O₃) and titania (TiO₂) is a prerequisite for catalytic and photocatalytic degradation. ijnnonline.netscilit.com Interactions occur with surface hydroxyl groups and Lewis acid sites, facilitating subsequent chemical reactions. scilit.com
Activated Carbon: Activated carbons are highly effective adsorbents due to their large surface area and porous structure. mdpi.comresearchgate.net The adsorption of sulfur-containing compounds like H₂S on activated carbon involves both physisorption within the micropores and chemisorption, where the carbon surface can catalyze oxidation, especially in the presence of oxygen and water. researchgate.netnih.gov The high micropore volume and surface area are crucial for high adsorption capacity. mdpi.com
Zeolites: These crystalline aluminosilicates offer a structured environment for adsorption, with well-defined pores and tunable surface chemistry. nih.gov The adsorption affinity can be adjusted by altering the silica-to-alumina ratio, which affects the material's hydrophobicity and surface charge. researchgate.net Hydrophobic zeolites have been shown to be effective sorbents for sulfur-containing compounds like sulfur dioxide. elsevierpure.com The uniform pore structure allows for size-selective separations, while the composition can be tuned to optimize adsorption properties for specific molecules. nih.gov
Table 2: Adsorption Characteristics of Chloroethyl Sulfide Simulants on Various Substrates
| Substrate | Simulant | Adsorption Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| **Silica (SiO₂) ** | 2-CEES | Hydrogen bonding | Adsorbs via chloro or thioether moieties to surface silanols; Desorption energy ≈ 43 kJ/mol. | acs.org |
| Alumina (Al₂O₃) | 2-CEES | Interaction with hydroxyls & Lewis sites | Facilitates surface reactions. | scilit.com |
| Activated Carbon | H₂S (analog) | Physisorption & Chemisorption | High surface area and microporosity lead to high adsorption capacity. | mdpi.comresearchgate.net |
| Zeolites | General Sulfides | Pore filling, surface interaction | Adsorption capacity depends on pore size and Si/Al ratio (hydrophobicity). | nih.govresearchgate.netelsevierpure.com |
Surfaces can do more than simply adsorb molecules; they can actively catalyze their decomposition. On reactive sorbents like TiO₂, hydrolysis and elimination reactions of 2-CEPS occur even without light, demonstrating the catalytic activity of the surface itself. ijnnonline.net The initial adsorption step, particularly the formation of hydrogen bonds, is critical for subsequent reactions. For example, interfacial hydrogen bonding has been identified as the crucial first step in the decomposition of 2-CEES on hydroxylated SiO₂-TiO₂ composite nanomaterials. researchgate.net The surface helps to weaken key chemical bonds and orient the molecule for reaction, leading to products like 2-hydroxyethyl ethyl sulfide.
Hydrogen bonding is a determinative interaction in the surface chemistry of chloroethyl sulfides. Although the sulfur atom is less electronegative than oxygen, it is a capable hydrogen bond acceptor. rsc.orgresearchgate.net
Infrared (IR) spectroscopy is a primary tool for studying these interactions. When 2-CEES adsorbs on silica, shifts in the vibrational frequencies of the surface Si-OH groups provide direct evidence of hydrogen bond formation with both the chloro and thioether groups of the molecule. acs.org The destruction of these spectral features during photooxidation confirms the decomposition of the adsorbed molecule. researchgate.net
Recent research has established that C-H···S interactions meet the definition of a hydrogen bond and represent an important stabilizing force. rsc.org These interactions, characterized by techniques like 2D NMR spectroscopy, are comparable in strength to conventional hydrogen bonds and are significantly influenced by dispersion forces. rsc.orgkinampark.com On a surface, these varied hydrogen bonding interactions (O-H···S, O-H···Cl, C-H···S) collectively determine the adsorption geometry, stability, and reactivity of the molecule. acs.orgrsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloroethyl ethyl sulfide (2-CEES) |
| 2-chloroethyl phenyl sulfide (CEPS) |
| 2-phenethyl-2-chloroethyl sulfide (PECES) |
| Butyl 2-chloroethyl sulfide |
| Sulfur mustard (bis-(2-chloroethyl) sulfide) |
| Titanium dioxide (TiO₂) |
| Silica (Silicon dioxide, SiO₂) |
| Alumina (Aluminum oxide, Al₂O₃) |
| Styrene |
| Benzaldehyde |
| Sulfuric acid |
| (2-hydroxyethyl) phenyl sulfide |
| (2-ethoxyethyl) phenyl sulfide |
| Vinyl phenyl sulfide |
| Phenyl vinyl sulfide |
| Hydroxyethyl phenyl sulfide |
| Carbon dioxide |
| α-phenyl-N-tert-butylnitrone (PBN) |
| Hydrogen sulfide (H₂S) |
| Sulfur dioxide (SO₂) |
Radical-Mediated Reactions of this compound
The study of radical-mediated reactions of 2-chloroethyl isopropyl sulfide provides insight into its chemical behavior, particularly concerning the abstraction of hydrogen and halogen atoms. These processes are fundamental to understanding the compound's reactivity profile and the nature of the transient radical intermediates formed.
Hydrogen Atom Abstraction Processes
Hydrogen atom abstraction from organic sulfides is a well-documented radical reaction. In the case of 2-chloroethyl isopropyl sulfide, attacking radicals can abstract hydrogen atoms from either the isopropyl group or the ethyl chain. The relative rates of these abstraction processes are influenced by the nature of the attacking radical and the strength of the C-H bonds within the molecule.
Table 1: Representative Rate Constants for Hydrogen Abstraction from Sulfides by Various Radicals
| Sulfide | Radical | Rate Constant (M-1s-1) | Temperature (K) | Reference |
|---|---|---|---|---|
| Thiophenol (PhSH) | R-CH₂· | 1.3 x 108 | 298 | princeton.edu |
| Thiophenol (PhSH) | R₃C· | 1.0 x 108 | 298 | princeton.edu |
| Hydrogen Sulfide (H₂S) | ·CH₃ | Value not explicitly high | - | researchgate.net |
Note: This table presents data for analogous sulfide compounds to illustrate the general reactivity towards hydrogen abstraction.
Halogen Atom Abstraction Reactions
The abstraction of the chlorine atom from 2-chloroethyl isopropyl sulfide is a competing radical-mediated process. Studies on the closely related compound, methyl 2-chloroethyl sulfide (MeSCH₂CH₂Cl), have demonstrated that nucleophilic radicals, such as the trimethylamine-boryl radical (Me₃N→ḂHBu), preferentially abstract the chlorine atom over other potential reactions like dealkylation. rsc.org The high reactivity of 2-chloroethyl sulfides in halogen abstraction reactions is attributed to a combination of favorable polar and enthalpic factors. rsc.org
The rate of chlorine abstraction is significantly influenced by the nature of the attacking radical. For instance, the reaction of MeSCH₂CH₂Cl with the triethylsilyl radical (Et₃Si·) results in SH2 dealkylation at the sulfur atom occurring more rapidly than halogen abstraction. rsc.org This highlights the nuanced reactivity of 2-chloroethyl sulfides, where the reaction pathway is dependent on the specific properties of the radical species involved.
Table 2: Relative Reactivity in Chlorine Abstraction from YCH₂CH₂Cl by the Me₃N→ḂHBu Radical
| Substituent (Y) | Relative Reactivity | Reference |
|---|---|---|
| MeCH₂ | < | rsc.org |
| MeO | < | rsc.org |
| MeS | > | rsc.org |
Note: This table illustrates the trend in reactivity for chlorine abstraction from compounds analogous to 2-chloroethyl isopropyl sulfide.
Spectroscopic Characterization of Intermediate Radicals
Electron Paramagnetic Resonance (EPR) spectroscopy is a primary technique for the detection and characterization of the transient radical species formed during the reactions of 2-chloroethyl isopropyl sulfide. When a hydrogen or chlorine atom is abstracted, a carbon-centered radical is formed. The EPR spectrum of this radical provides information about its electronic structure and the local environment through the g-factor and hyperfine coupling constants.
For instance, in a study involving butyl 2-chloroethyl sulfide, a spin-trapping technique with α-phenyl-N-tert-butylnitrone (PBN) was used to form a more stable spin adduct. The EPR spectrum of this adduct exhibited hyperfine coupling constants of aN = 1.45 mT and aβH = 0.225 mT, which are characteristic of the trapped radical. nih.gov
Theoretical calculations on the related β-alkylthioethyl radical (MeSCH₂ĊH₂) have been performed to support experimental EPR findings. rsc.org These calculations help in assigning the observed spectroscopic parameters to specific radical structures. For example, ab initio molecular orbital calculations have been used to investigate the potential for rearrangement of β-alkylthioalkyl radicals to more stable α-alkylthioalkyl radicals via a 1,4-hydrogen-atom shift. The computed high activation energy for this process (89.9 kJ mol⁻¹) for MeSCH₂ĊH₂ suggests that such a rearrangement would not be readily observable by EPR spectroscopy in solution at moderate temperatures. rsc.org
Table 3: Illustrative EPR Hyperfine Coupling Constants for a Spin Adduct of a Radical Derived from a Chloroethyl Sulfide
| Parameter | Value (mT) | Reference |
|---|---|---|
| aN (Nitrogen) | 1.45 | nih.gov |
| aβH (Beta-Hydrogen) | 0.225 | nih.gov |
Note: This table shows data for a spin adduct of a radical derived from butyl 2-chloroethyl sulfide, as specific data for the isopropyl analog was not found.
Computational and Theoretical Chemistry Studies of Sulfide, 2 Chloroethyl Isopropyl
Molecular Structure and Electronic Properties through Quantum Chemistry
Quantum chemistry offers a powerful lens for examining the intricacies of molecular systems. For Sulfide (B99878), 2-chloroethyl isopropyl, these methods illuminate its fundamental characteristics.
Density Functional Theory (DFT) Calculations for Geometrical Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries by finding the minimum energy arrangement of atoms. For Sulfide, 2-chloroethyl isopropyl, a common approach involves using a functional such as B3LYP, paired with a basis set like 6-31G*, to achieve a balance between computational cost and accuracy. nih.govmdpi.com The process of geometry optimization systematically alters the coordinates of each atom until a stationary point on the potential energy surface is located, which corresponds to a stable conformation of the molecule. mdpi.comyoutube.com
While specific computational studies on 2-chloroethyl isopropyl sulfide are not extensively documented in publicly available literature, the principles of DFT allow for a theoretical determination of its structure. The optimization process would yield key geometrical parameters. For its close analog, 2-chloroethyl ethyl sulfide (CEES), experimental data from X-ray crystallography has been used to benchmark and refine computational force fields like MM3 and MMFF94. researchgate.net Such a combined experimental and computational approach provides high confidence in the resulting molecular structures.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-S Bond Length (Thioether) | ~1.82 Å |
| C-Cl Bond Length | ~1.79 Å |
| C-C Bond Length (Ethyl Group) | ~1.54 Å |
| C-S-C Bond Angle | ~100-105° |
| Cl-C-C-S Torsion Angle | ~180° (anti-periplanar) |
Note: These values are estimations based on general principles of organic chemistry and data from analogous compounds like 2-chloroethyl ethyl sulfide.
Analysis of Electronic Structure and Reactivity Descriptors
Once the optimized geometry is obtained, DFT calculations can further elucidate the electronic structure. This involves analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. nih.gov
Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and the electrophilicity index, provide quantitative measures of the molecule's reactivity. For instance, the presence of the electron-withdrawing chlorine atom is expected to influence the electron density distribution across the molecule, making the carbon atom bonded to it electrophilic and susceptible to nucleophilic attack. The sulfur atom, with its lone pairs of electrons, represents a nucleophilic center.
G3(MP2) calculations, a high-accuracy composite method, have been used to determine the proton affinity of the related compound CEES to be 823 kJ mol⁻¹. nih.gov This provides a quantitative measure of its basicity and is a key parameter in understanding its reactivity in proton-transfer reactions. nih.gov
Note: The specific values for these descriptors would require dedicated DFT calculations for this compound.
Conformational Analysis and Energy Minima Identification
The flexibility of the ethyl and isopropyl chains in this compound, allows for the existence of multiple conformers, each with a different spatial arrangement of atoms and a corresponding energy level. Conformational analysis aims to identify all possible low-energy conformers and determine their relative stabilities. This is typically achieved by systematically rotating the single bonds in the molecule and calculating the energy at each step.
Reaction Pathway Modeling and Energy Landscapes
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating energy barriers. This provides a detailed, step-by-step picture of how reactants are transformed into products.
Transition State Characterization for Elementary Reaction Steps
A key aspect of reaction modeling is the characterization of transition states, which are the highest energy points along the reaction coordinate. The structure of the transition state provides crucial information about the mechanism of the reaction. For the hydrolysis of 2-chloroethyl alkyl sulfides, a well-established elementary step is the intramolecular cyclization to form a three-membered episulfonium ion intermediate. nih.govresearchgate.net
Computational methods can be used to locate the transition state for this cyclization. This involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Frequency calculations are then performed to confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms involved in breaking and forming bonds during the reaction. The energy of this transition state, relative to the reactant, gives the activation energy for the reaction.
Mechanistic Elucidation via Computational Simulations
By connecting reactants, transition states, intermediates, and products, computational simulations can construct a complete energy landscape for a chemical reaction. This landscape provides a comprehensive understanding of the reaction mechanism. For the hydrolysis of 2-chloroethyl ethyl sulfide, studies have shown that the reaction proceeds via the formation of a cyclic sulfonium (B1226848) ion. researchgate.net This intermediate is then susceptible to attack by nucleophiles, such as water, leading to the final hydrolysis product, 2-hydroxyethyl isopropyl sulfide, and a proton.
Computational simulations can model this entire process, providing the energies of all species involved and the activation energies for each step. This allows for the determination of the rate-limiting step of the reaction and provides insights into how factors such as solvent and temperature can influence the reaction rate and product distribution. For instance, the hydrolysis of CEES has been shown to deviate from simple first-order kinetics under certain conditions due to the formation and subsequent reactions of sulfonium salts. nih.govresearchgate.net DFT and other computational methods can help to unravel these more complex mechanistic details. nih.gov
Molecular Dynamics Simulations of this compound Systems
Liquid State Structure and Intermolecular Interactions
To understand the local ordering in the liquid, we can consider radial distribution functions (RDFs) from simulations of similar molecules, such as dimethyl sulfoxide (B87167) (DMSO), a well-studied organosulfur compound. RDFs describe the probability of finding a particle at a certain distance from a reference particle. For liquid DMSO, MD simulations have revealed distinct peaks in the RDFs between the sulfur and oxygen atoms of neighboring molecules, indicating a structured local environment. rutgers.edu
For 2-chloroethyl isopropyl sulfide, we would expect the RDF between the sulfur atoms (S-S) of adjacent molecules to show a broad first peak, characteristic of the packing of alkyl sulfides. researchgate.net The presence of the polar C-Cl bond would likely lead to specific correlations between the chlorine atom of one molecule and the sulfur or electropositive regions of a neighboring molecule.
The primary intermolecular interactions governing the liquid structure would be:
Van der Waals Forces: These are the dominant forces, arising from the temporary fluctuations in electron density. The size of the isopropyl and chloroethyl groups provides a significant surface area for these interactions.
Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegativity difference between sulfur and carbon, and more significantly, between carbon and chlorine. These permanent dipoles lead to electrostatic attractions between molecules.
Weak Hydrogen Bonds: While not a primary factor, weak C-H···S or C-H···Cl hydrogen bonds might contribute to the local structure, though these are much weaker than conventional hydrogen bonds.
The interplay of these forces dictates the local packing and orientation of the molecules in the liquid state. The bulky isopropyl group would sterically hinder very close packing, leading to a less dense liquid compared to smaller, more linear sulfides.
| Interaction Type | Contributing Groups | Expected Relative Strength |
| London Dispersion Forces | Entire molecule, particularly alkyl chains | Strong |
| Dipole-Dipole Interactions | C-S and C-Cl bonds | Moderate |
| Weak Hydrogen Bonds | C-H bonds with S or Cl atoms | Weak |
Solvation Environments and Their Impact on Reactivity
The solvation of 2-chloroethyl isopropyl sulfide, and how the solvent environment affects its reactivity, is critical for understanding its chemical behavior in solution. The nature of the solvent—whether polar protic, polar aprotic, or non-polar—will dictate the types of intermolecular interactions between the solute and solvent molecules.
In polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, the primary solute-solvent interactions would be dipole-dipole forces. The solvent dipoles would align to solvate the polar regions of the 2-chloroethyl isopropyl sulfide molecule, particularly around the C-Cl and C-S bonds.
In non-polar solvents like hexane (B92381) or toluene, the solvation would be driven almost exclusively by London dispersion forces. Given the non-polar character of the isopropyl and ethyl groups, 2-chloroethyl isopropyl sulfide is expected to be readily soluble in such solvents.
The solvation environment has a profound impact on the reactivity of 2-chloroethyl isopropyl sulfide, particularly for reactions involving the C-Cl bond, such as nucleophilic substitution. The reactivity of chloroethyl sulfides is known to proceed through the formation of a cyclic sulfonium ion (episulfonium ion) intermediate. researchgate.netmdanalysis.org The stability of this charged intermediate is highly dependent on the solvating environment.
In polar solvents , the charged sulfonium ion intermediate would be stabilized through ion-dipole interactions, thus facilitating reactions that proceed through this pathway. Studies on the hydrolysis of the analogous 2-chloroethyl ethyl sulfide have shown that the reaction proceeds via such a cyclic intermediate. mdanalysis.orgwikibooks.org
In non-polar solvents , the lack of stabilization for charged intermediates would likely disfavor reaction pathways that involve the formation of ions.
The table below summarizes the expected primary solute-solvent interactions in different solvent types.
| Solvent Type | Primary Solute-Solvent Interactions | Expected Impact on Reactivity (SN reactions) |
| Polar Protic (e.g., Water, Ethanol) | Hydrophobic hydration, weak H-bonding, dipole-dipole | Moderate, stabilization of ionic intermediates |
| Polar Aprotic (e.g., DMF, Acetonitrile) | Dipole-dipole, dispersion forces | High, strong stabilization of ionic intermediates |
| Non-polar (e.g., Hexane, Toluene) | London dispersion forces | Low, destabilization of ionic intermediates |
Analytical Chemistry Methodologies for Characterization and Detection of Sulfide, 2 Chloroethyl Isopropyl
Chromatographic Methods for Separation and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with sensitive detectors, it provides robust quantification of individual components, including 2-chloroethyl isopropyl sulfide (B99878) and its various reaction products.
Gas Chromatography (GC) is the premier technique for separating and analyzing volatile and semi-volatile compounds. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the compound is transported through the column by a carrier gas, with different compounds eluting at different times (retention times) based on their boiling points and interactions with the column's stationary phase.
For the analysis of 2-chloroethyl isopropyl sulfide, GC is often coupled with a Mass Spectrometer (MS) or a selective detector.
Gas Chromatography-Mass Spectrometry (GC/MS) : This is a powerful combination where the GC separates the components of a mixture, and the MS provides identification by breaking each component into ionized fragments and sorting them by their mass-to-charge ratio. This produces a unique "mass spectrum" for each compound, which acts as a chemical fingerprint, allowing for highly confident identification. silcotek.com
Flame Photometric Detector (FPD) : The FPD is a selective detector that is highly sensitive to sulfur- and phosphorus-containing compounds. When sulfur compounds are burned in a hydrogen-rich flame, they emit light at specific wavelengths (around 394 nm). The FPD measures this light, producing a signal that is highly specific for sulfur-containing molecules like 2-chloroethyl isopropyl sulfide. This selectivity is invaluable when analyzing complex samples, as it can highlight sulfur compounds even in the presence of a large excess of other non-sulfur-containing substances. The FPD response is often used for semi-quantitative analysis. silcotek.com Another highly selective option is the Sulfur Chemiluminescence Detector (SCD), which offers excellent sensitivity and an equimolar response to sulfur. thermofisher.com
The combination of retention time from the GC, the unique mass spectrum from the MS, and the specific response from an FPD or SCD provides multiple layers of confirmation, leading to highly reliable and sensitive detection and quantification of 2-chloroethyl isopropyl sulfide. silcotek.com The detection limits for related chloroethyl sulfides can be in the low nanogram range. nih.gov
Table 4: Comparison of GC Detectors for Sulfide Analysis
| Detector | Principle of Operation | Selectivity | Application |
|---|---|---|---|
| Mass Spectrometer (MS) | Ionization and separation of fragments by mass-to-charge ratio. | Universal (Scan mode); High (SIM mode) | Provides definitive structural identification. silcotek.com |
| Flame Photometric Detector (FPD) | Chemiluminescence of sulfur compounds in a hydrogen-rich flame. | High for Sulfur and Phosphorus | Selective detection and quantification of sulfur-containing analytes. silcotek.com |
| Sulfur Chemiluminescence Detector (SCD) | Chemiluminescence from the reaction of sulfur monoxide (SO) with ozone. | Very High for Sulfur | Highly sensitive and specific quantification of sulfur compounds. thermofisher.com |
High-Performance Liquid Chromatography (HPLC) for Product Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of 2-chloroethyl isopropyl sulfide and its degradation by-products. Since many of these compounds lack a chromophore that absorbs ultraviolet (UV) or visible light, direct detection by common HPLC detectors is challenging. dtic.mil To overcome this, a pre-column derivatization technique is often employed.
The resulting derivatives can then be separated using reversed-phase HPLC. nih.govdtic.mil A typical separation might be achieved within 15 minutes, allowing for relatively rapid sample throughput. nih.gov The detector response for the derivatized forms of 2-chloroethyl ethyl sulfide, ethyl 2-hydroxyethyl sulfide, and ethyl vinyl sulfide has been shown to be linear over a concentration range of 1.0-20.2 µg/mL. nih.gov The efficiency of this derivatization reaction is high, ranging from 85-99%. nih.gov This methodology allows for the detection of these sulfides at nanogram levels, with detection limits for similar compounds like 2-chloroethyl ethyl sulfide reported to be as low as 10 ng. nih.gov
Table 1: HPLC Method Parameters for the Analysis of Derivatized Sulfides
| Parameter | Value |
| Technique | Reversed-Phase High-Performance Liquid Chromatography |
| Derivatizing Agent | Chloramine-B or Chloramine-T |
| Formed Derivative | Phenylsulfonylsulfilimine |
| Detection Method | UV Absorbance |
| Linear Range | 1.0 - 20.2 µg/mL |
| Derivatization Efficiency | 85 - 99% |
| Detection Limit (as 2-chloroethyl ethyl sulfide) | 10 ng |
Supercritical Fluid Extraction (SFE) Coupled with Capillary GC
Supercritical Fluid Extraction (SFE) is a modern sample preparation technique that offers several advantages over traditional liquid extraction methods, including reduced solvent consumption and faster extraction times. dtic.milwikipedia.org SFE utilizes a fluid, most commonly carbon dioxide, above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. dtic.milwikipedia.orgtsijournals.com This state allows for efficient penetration into sample matrices and effective dissolution of target analytes. wikipedia.org
For the analysis of 2-chloroethyl isopropyl sulfide, SFE can be coupled with capillary Gas Chromatography (GC) for separation and detection. dtic.mil The process involves passing the supercritical fluid through the sample matrix to extract the sulfide. wikipedia.org After extraction, the pressure is reduced, causing the analyte to precipitate from the fluid, where it can be collected for subsequent analysis. wikipedia.org The extract is then introduced into a capillary GC system, which separates the components of the mixture based on their volatility and interaction with the stationary phase of the column. energy.gov
The coupling of SFE with GC provides a streamlined and sensitive analytical approach for determining the presence of 2-chloroethyl isopropyl sulfide in various samples. This combination is particularly useful for analyzing solid matrices where the sulfide may be adsorbed. wikipedia.org
Mass Spectrometry Applications for Identification and Trace Analysis
Mass spectrometry (MS) is an indispensable tool for the definitive identification and trace-level detection of 2-chloroethyl isopropyl sulfide. Its high sensitivity and ability to provide structural information make it a cornerstone of modern analytical chemistry.
Electron Impact (EI) Mass Spectrometry for Fragmentation Patterns
Electron Impact (EI) ionization is a "hard" ionization technique that imparts significant energy to the analyte molecules, leading to extensive fragmentation. azom.com While this can sometimes result in the absence of a molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for its identification by comparison to mass spectral libraries. azom.com
For 2-chloroethyl isopropyl sulfide, EI-MS would produce a characteristic pattern of fragment ions. The analysis of these fragments helps in elucidating the structure of the original molecule. For instance, in the EI mass spectrum of the related compound 2-chloroethyl ethyl sulfide, characteristic ions are observed that correspond to specific bond cleavages within the molecule. nist.gov Similar fragmentation pathways would be expected for 2-chloroethyl isopropyl sulfide, providing a basis for its identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Products
For the analysis of non-volatile degradation or reaction products of 2-chloroethyl isopropyl sulfide, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. nih.gov LC separates the components of a mixture in the liquid phase, which are then introduced into the mass spectrometer for detection and identification. nih.govnih.gov
LC-MS is particularly valuable for analyzing complex mixtures and can be used to identify a wide range of compounds, including those that are not amenable to GC analysis. nih.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the detection of trace levels of analytes in complex matrices. nih.govnih.gov This technique has been successfully applied to the analysis of various sulfonamides and other compounds in food and environmental samples, demonstrating its broad applicability. nih.govnih.gov
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This capability allows for the determination of the elemental composition of an ion, which is a powerful tool for confirming the identity of an unknown compound.
In the context of 2-chloroethyl isopropyl sulfide, HRMS can be used to unequivocally confirm its presence by determining the precise mass of the molecular ion and its fragments. This high degree of accuracy helps to differentiate the target analyte from other compounds that may have the same nominal mass but different elemental formulas, thereby reducing the likelihood of false-positive results.
Combined Analytical Approaches for Complex Mixture Analysis
The analysis of 2-chloroethyl isopropyl sulfide and its related compounds in real-world samples often requires the use of combined or hyphenated analytical techniques. These approaches leverage the strengths of multiple instruments to achieve a more comprehensive and reliable analysis.
For example, the coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a widely used and powerful technique for the separation and identification of volatile and semi-volatile organic compounds. analytice.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides positive identification of the eluted compounds. analytice.com
GC-MS for Volatile Compounds and Degradation By-products
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 2-chloroethyl isopropyl sulfide. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.
In the context of the related compound 2-chloroethyl ethyl sulfide (2-CEES), GC-MS has been effectively used to identify impurities and degradation products. nih.govcapes.gov.br Studies have shown that under ambient storage conditions, the primary degradation pathway involves the formation of dimeric sulfonium (B1226848) ions, which subsequently transform into 1,4-dithiane (B1222100). nih.govcapes.gov.br Notably, oxidation and hydrolysis products were not detected under these specific storage conditions. nih.govcapes.gov.br The use of different ionization techniques within the mass spectrometer, such as electron impact (EI) and chemical ionization (CI), provides complementary fragmentation patterns that aid in the structural elucidation of the parent compound and its derivatives. nih.govcapes.gov.brdtic.mil
The analysis of degradation products is critical for understanding the stability and long-term behavior of the compound. For instance, research on sulfur mustard and its simulants has identified a range of potential degradation products that can be formed under various conditions. dtic.mil
Table 1: GC-MS Identified Degradation Products of the Related Compound 2-Chloroethyl Ethyl Sulfide (2-CEES)
| Degradation Product | Analytical Conditions | Reference |
| 1,4-Dithiane | Ambient temperature storage, GC-MS with electron impact and methane (B114726) chemical ionization. | nih.govcapes.gov.br |
| 2-Hydroxyethyl ethyl sulfide | Detected during decontamination studies using atmospheric pressure plasma jet. | nih.gov |
| 2-Chloroethyl ethyl sulfoxide (B87167) | Detected during decontamination studies using atmospheric pressure plasma jet. | nih.gov |
| 2-Chloroethyl ethyl sulfone | Detected during decontamination studies using atmospheric pressure plasma jet. | nih.gov |
This data is based on studies of the structural isomer 2-chloroethyl ethyl sulfide (2-CEES).
Sensor Development and Detection Technologies for Sulfide, 2-chloroethyl isopropyl
The development of rapid, sensitive, and selective sensors for the detection of hazardous compounds is a significant area of research. For compounds like 2-chloroethyl isopropyl sulfide, sensor technologies offer the potential for real-time monitoring and early warning.
Chemiresistive Sensors and Metal Oxide Semiconductor Design
Chemiresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to a target chemical. wikipedia.org Semiconducting metal oxides (SMOs) are a prominent class of materials used in these sensors due to their low cost, portability, and high sensitivity. mdpi.comfrontiersin.org However, a major challenge for SMO sensors is achieving high selectivity for a specific analyte. acs.orgmdpi.com
Extensive research has been conducted on developing SMO-based sensors for the mustard gas simulant 2-CEES. Various metal oxides, including tungsten trioxide (WO₃), zinc oxide (ZnO), tin dioxide (SnO₂), and zinc ferrite (B1171679) (ZnFe₂O₄), have been investigated. mdpi.commdpi.comrsc.org To enhance selectivity and sensitivity, these materials are often used in the form of nanostructures (nanoparticles, nanorods, etc.) or are doped with noble metals like platinum (Pt). mdpi.commdpi.comresearchgate.net For example, a sensor using (Pt + Rh)@WO₃ as the gas-sensitive layer demonstrated high selectivity to 2-CEES through temperature dynamic modulation. mdpi.com Another study reported a high-performance sensor based on hierarchical core-shell ZnFe₂O₄ microspheres that could detect 2-CEES at parts-per-billion (ppb) levels. rsc.org
Table 3: Performance of Metal Oxide Semiconductor (MOS) Sensors for 2-Chloroethyl Ethyl Sulfide (2-CEES) Detection
| Sensing Material | Optimal Operating Temperature (°C) | Sensitivity / Response | Interferents Tested | Reference |
| (Pt + Pd + Rh)@Al₂O₃/(Pt + Rh)@WO₃ | 100-400 (dynamic) | High selectivity with a peak height of 6.12 to HD simulant. | 12 battlefield environment simulation gases. | mdpi.com |
| ZnFe₂O₄ microspheres | 250 | High sensitivity of 9.07 to 1 ppm 2-CEES. | Not specified. | rsc.org |
| Polycrystalline ZnO | 250 | Relative signal of 15 for 1 ppm 2-CEES. | Not specified. | mdpi.com |
| Al-doped ZnO quantum dots | 500 | Outstanding response (R=5,393) to 20 ppm 2-CEES. | NH₃, NO, CO. | elsevierpure.com |
This data is based on studies of the structural isomer 2-chloroethyl ethyl sulfide (2-CEES).
Electrochemical Sensing Platforms and Principles
Electrochemical sensors offer another promising avenue for the detection of sulfur-containing compounds. These devices measure changes in electrical signals (such as current or potential) that occur when the target analyte interacts with an electrode surface.
A key principle in the electrochemical detection of sulfur compounds is their redox activity. For instance, direct electrochemical detection of hydrogen sulfide (H₂S) has been achieved using techniques like triple pulse amperometry (TPA) to overcome the problem of sulfur poisoning on the electrode surface. nih.gov This method involves applying discrete potential pulses to clean the electrode by oxidizing adsorbed sulfur to soluble sulfate (B86663) ions, thus maintaining sensor performance. nih.gov
For sulfur mustards, an indirect detection method has been developed using a paper-based electrochemical sensor. nih.gov This biosensor utilizes the enzyme choline (B1196258) oxidase, which is inhibited by sulfur mustards. The detection principle relies on measuring the decrease in the enzymatic production of hydrogen peroxide via chronoamperometry. nih.gov The working electrode can be modified with nanocomposites, such as Prussian Blue nanoparticles and Carbon Black, to enhance the electrochemical signal. nih.gov While this specific sensor was tested on Yperite (sulfur mustard), the principle of enzyme inhibition could potentially be adapted for simulants like 2-chloroethyl isopropyl sulfide.
Table 4: Principles of Electrochemical Sensing for Sulfur Compounds
| Sensing Principle | Analyte | Electrode/Platform | Key Feature | Reference |
| Enzyme Inhibition (Choline Oxidase) | Sulfur Mustard (Yperite) | Paper-based sensor with Prussian Blue/Carbon Black modified electrode. | Measures the degree of enzyme inhibition by monitoring H₂O₂ production. | nih.gov |
| Triple Pulse Amperometry (TPA) | Hydrogen Sulfide (H₂S) | Glassy carbon electrode. | Mitigates sulfur poisoning of the electrode surface by electrochemical cleaning. | nih.gov |
| Dual Flow Cell | Sulfide | Gas-permeable membrane separating redox indicator and sulfide streams. | Electrochemically initiated reaction of N,N-dimethylphenylene-1,4-diamine with sulfide. | bath.ac.uk |
Future Research Directions and Emerging Paradigms in Sulfide, 2 Chloroethyl Isopropyl Chemistry
Advanced Materials Science Applications in Detection and Remediation
The ability to quickly and accurately detect the presence of 2-chloroethyl isopropyl sulfide (B99878) is paramount for safety and environmental protection. Researchers are leveraging advanced materials to create highly sensitive and selective sensors.
Recent studies have explored the use of microwave atmospheric pressure plasma optical emission spectroscopy (MW-APP-OES) for the real-time, in-site detection of sulfur mustard simulants, including 2-chloroethyl ethyl sulfide. frontiersin.orgfrontiersin.org This method offers rapid response times and has achieved detection limits in the sub-ppm range. frontiersin.orgfrontiersin.org
For remediation, novel materials are being designed to not only capture but also degrade the compound. Titanate nanoscrolls, a form of TiO2 nanocrystals, have demonstrated the ability to absorb and hydrolyze 2-chloroethyl ethyl sulfide. unc.edu The intrinsic water content within these nanoscrolls facilitates the hydrolysis reaction, rendering the agent harmless. unc.edu Another area of investigation involves the use of metal-loaded TiO2/Ti surfaces for photocatalytic decontamination under UV light. nih.gov The introduction of metals like gold has been shown to enhance the decomposition of simulants under specific UV wavelengths. nih.gov
| Research Area | Key Findings |
| Decontamination | Dermal Decontamination Gel (DDGel) shows superior efficacy in removing 2-chloroethyl ethyl sulfide from skin compared to RSDL. nih.gov |
| Protection | Thiol compounds like GSH and NAC demonstrate protective effects against sulfur mustard toxicity in cell lines. researchgate.net |
| Detection | Microwave atmospheric pressure plasma optical emission spectroscopy (MW-APP-OES) enables rapid, sub-ppm detection of simulants. frontiersin.orgfrontiersin.org |
| Remediation | Titanate nanoscrolls and metal-loaded TiO2 surfaces show promise for the absorption and degradation of 2-chloroethyl isopropyl sulfide and its simulants. unc.edunih.gov |
Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. rsc.org This predictive power is being harnessed to accelerate the discovery and development of new materials and strategies for countering compounds like 2-chloroethyl isopropyl sulfide.
ML models are being trained on large datasets of chemical information to predict the solubility and reactivity of various compounds, including those related to sulfur mustards. nih.gov For example, ML has been successfully used to predict sulfur solubility in nuclear waste glasses, demonstrating its potential to handle complex chemical systems. nih.gov By identifying the most influential factors on a compound's behavior, these models can guide the design of more effective decontamination agents and protective materials. nih.gov
Computational investigations are also being used to screen potential host molecules for sensing and capturing sulfur mustard. mdpi.com By calculating complexation energies and analyzing intermolecular interactions, researchers can identify promising candidates for the development of new sensor technologies. mdpi.com
Exploration of Novel Reactivity Patterns and Synthetic Pathways
A fundamental understanding of the reactivity of 2-chloroethyl isopropyl sulfide is crucial for developing effective countermeasures. Researchers are actively exploring its reaction mechanisms and seeking new synthetic routes to produce related compounds for further study.
The hydrolysis of 2-chloroethyl sulfides is a key area of investigation, with studies focusing on the kinetics and mechanisms of these reactions. acs.org It is understood that the decomposition of compounds like 2-chloroethyl ethyl sulfide proceeds through the formation of a cyclic sulfonium (B1226848) ion intermediate. researchgate.netnih.gov
Scientists are also working on new synthetic pathways to create analogues of 2-chloroethyl isopropyl sulfide. science.govrsc.org These analogues are instrumental in studying the structure-activity relationships that govern the toxicity and reactivity of this class of compounds. This knowledge is vital for the development of targeted and effective decontamination solutions.
Isotopic and Stereoisomeric Studies for Enhanced Mechanistic Understanding
To gain a deeper insight into the reaction mechanisms of 2-chloroethyl isopropyl sulfide, researchers are employing isotopic labeling and studying the properties of its different stereoisomers.
Isotopic labeling, where an atom in a molecule is replaced by its isotope, allows scientists to trace the path of atoms and molecules through a chemical reaction. This technique has been used to study the permeation and decontamination of 2-chloroethyl ethyl sulfide on skin, providing valuable data on the effectiveness of different decontamination methods. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-chloroethyl isopropyl sulfide, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between isopropylthiol and 1,2-dichloroethane under controlled conditions. Key parameters include maintaining anhydrous environments (to prevent hydrolysis of intermediates) and using catalysts like triethylamine to enhance reaction efficiency . Purity optimization requires post-synthesis purification via fractional distillation or column chromatography, followed by characterization using GC-MS or NMR to confirm structural integrity and quantify impurities .
Q. Which spectroscopic techniques are most effective for characterizing 2-chloroethyl isopropyl sulfide, and what spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the sulfide’s structure. Key markers include:
- ¹H NMR : A triplet at ~3.6 ppm (CH₂Cl adjacent to sulfur) and a multiplet at ~1.2 ppm (isopropyl methyl groups).
- ¹³C NMR : Peaks at ~45 ppm (Cl-CH₂) and ~22 ppm (isopropyl CH₃).
FT-IR can validate S-C and C-Cl bonds via absorption bands at 650–700 cm⁻¹ (C-S) and 550–600 cm⁻¹ (C-Cl) .
Q. How does 2-chloroethyl isopropyl sulfide degrade under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols:
- pH-dependent hydrolysis : Test aqueous solutions at pH 2, 7, and 12, monitoring degradation via HPLC. Acidic conditions typically accelerate cleavage of the C-S bond.
- Thermal stability : Use thermogravimetric analysis (TGA) or isothermal heating (e.g., 40°C–80°C) to assess decomposition kinetics. Report half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for synthesizing 2-chloroethyl isopropyl sulfide with high yield and minimal byproducts?
- Methodological Answer : A 2³ factorial design can evaluate the effects of:
- Variables : Molar ratio (isopropylthiol:1,2-dichloroethane), temperature (25°C–60°C), and catalyst concentration (0–5% triethylamine).
- Response surface methodology (RSM) identifies optimal conditions by modeling interactions between variables. For example, higher catalyst concentrations may reduce reaction time but increase emulsion formation, necessitating trade-off analysis .
Q. What computational models are suitable for predicting the reactivity and toxicity of 2-chloroethyl isopropyl sulfide?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
- Reactivity : Electron density maps to identify nucleophilic/electrophilic sites.
- Toxicity : Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with biological activity. Validate predictions using in vitro assays (e.g., cytotoxicity in HEK293 cells) .
Q. How should researchers resolve discrepancies in reported toxicity data for 2-chloroethyl isopropyl sulfide across studies?
- Methodological Answer : Conduct a meta-analysis to identify confounding variables:
- Purity : Compare studies using HPLC-validated samples versus commercial-grade materials.
- Experimental conditions : Control for exposure duration, solvent (e.g., DMSO vs. saline), and model organisms.
Replicate conflicting experiments under standardized protocols, and apply statistical tests (e.g., ANOVA) to assess significance of observed differences .
Q. What strategies mitigate sulfur-containing byproduct formation during large-scale synthesis of 2-chloroethyl isopropyl sulfide?
- Methodological Answer : Implement real-time monitoring (e.g., inline IR spectroscopy) to detect intermediates like bis(2-chloroethyl) sulfide. Optimize quenching steps (e.g., rapid cooling to 0°C) to terminate side reactions. Use scavenging agents (e.g., activated carbon) to adsorb polysulfides .
Data Presentation and Reproducibility
Q. What are the best practices for documenting experimental protocols to ensure reproducibility in synthesizing and testing 2-chloroethyl isopropyl sulfide?
- Methodological Answer : Follow the "FAIR" principles (Findable, Accessible, Interoperable, Reusable):
- Detailed logs : Record exact reagent grades, equipment calibration dates, and environmental conditions (humidity, ambient temperature).
- Raw data : Share chromatograms, spectral files, and statistical scripts in supplementary materials.
- Negative controls : Include blank runs and solvent-only samples to validate analytical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
